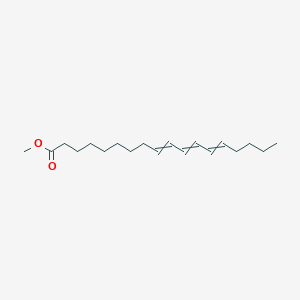
9,11,13-Octadecatrienoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is commonly found in plant seed oils, such as bitter gourd seed oil and tung oil, where it constitutes a significant portion of the total fatty acid composition . It has garnered attention for its potential biological activities, including tumor growth suppression and apoptosis induction in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11,13-Octadecatrienoic acid, methyl ester typically involves the esterification of the corresponding free fatty acid. This can be achieved through the reaction of 9,11,13-Octadecatrienoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the free fatty acid from plant seed oils, followed by esterification. The extraction process may include solvent extraction or mechanical pressing, followed by purification steps to isolate the desired fatty acid . The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: 9,11,13-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include epoxides, hydroxylated derivatives, and halogenated fatty acid methyl esters .
科学研究应用
9,11,13-Octadecatrienoic acid, methyl ester has a wide range of scientific research applications:
作用机制
The mechanism by which 9,11,13-Octadecatrienoic acid, methyl ester exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: In colon cancer cells, the compound induces apoptosis through the upregulation of genes such as GADD45, p53, and PPARγ. This leads to programmed cell death, which is a crucial mechanism for cancer therapy.
Lipid Peroxidation: The compound induces lipid peroxidation, resulting in the generation of reactive oxygen species (ROS) that cause cellular damage and apoptosis.
Enzyme Inhibition: It inhibits DNA polymerases and topoisomerases, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.
相似化合物的比较
9,11,13-Octadecatrienoic acid, methyl ester can be compared with other similar compounds, such as:
α-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid): Found in many cooking oils, it is an essential fatty acid with anti-inflammatory properties.
γ-Linolenic Acid (6Z,9Z,12Z-Octadecatrienoic Acid): Found in evening primrose oil, it is known for its role in reducing inflammation and promoting skin health.
Punicic Acid (9Z,11E,13Z-Octadecatrienoic Acid): Found in pomegranate seed oil, it has been studied for its anti-inflammatory and anticancer properties.
Uniqueness: What sets this compound apart is its conjugated double bond system, which contributes to its unique chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit key enzymes involved in DNA replication makes it a promising compound for cancer research .
属性
CAS 编号 |
21850-57-7 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
methyl octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3 |
InChI 键 |
KOJYENXGDXRGDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


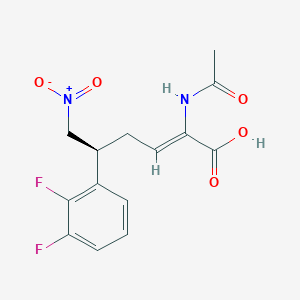


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)

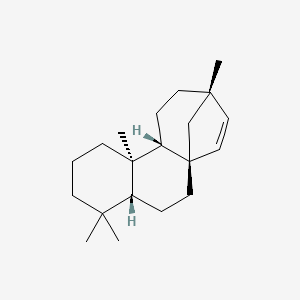
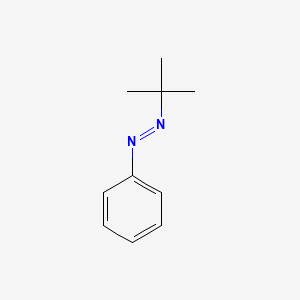

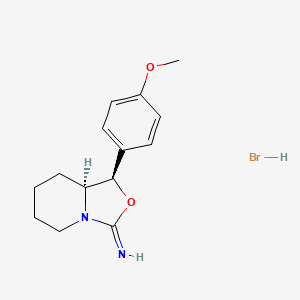
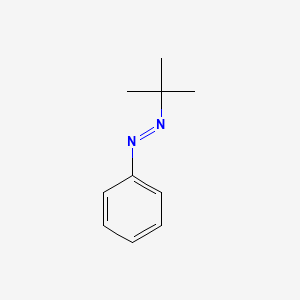
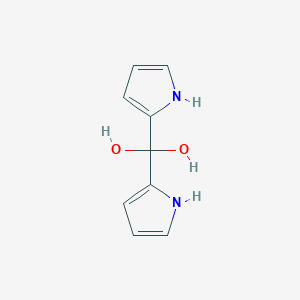
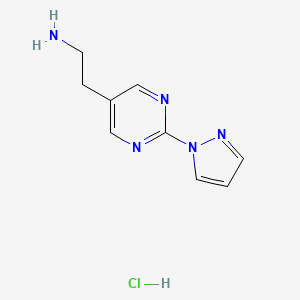
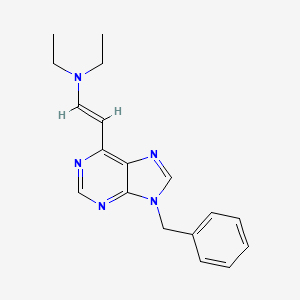
methanone](/img/structure/B14174300.png)
